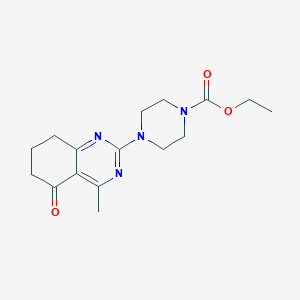

ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC10857229

Molecular Formula: C16H22N4O3

Molecular Weight: 318.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N4O3 |

|---|---|

| Molecular Weight | 318.37 g/mol |

| IUPAC Name | ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22N4O3/c1-3-23-16(22)20-9-7-19(8-10-20)15-17-11(2)14-12(18-15)5-4-6-13(14)21/h3-10H2,1-2H3 |

| Standard InChI Key | HJYKYJVPULTGEE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C |

| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate, reflects its bipartite structure:

-

A 5,6,7,8-tetrahydroquinazolin-5-one core, which is a partially saturated bicyclic system with a ketone group at position 5 and a methyl substituent at position 4.

-

A piperazine-1-carboxylate group linked to the quinazolinone via position 2, with an ethyl ester functionalization.

The canonical SMILES representation, CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C, confirms the connectivity and stereoelectronic arrangement.

Physical and Chemical Properties

Key predicted properties include:

| Property | Value | Method/Source |

|---|---|---|

| Density | Computational prediction | |

| Boiling Point | 529.8 \pm 60.0 \, ^\circ\text{C} | Predicted (EPI Suite) |

| pKa | Estimated ionization | |

| Molecular Weight | 318.37 g/mol | Experimental |

The low pKa suggests protonation at physiological pH, potentially influencing solubility and bioavailability .

Synthesis and Characterization

Synthetic Strategies

While explicit protocols for this compound are unpublished, analogous quinazolinone-piperazine hybrids are typically synthesized via:

-

Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl compounds, followed by methylation at position 4 .

-

Piperazine Coupling: Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine-carboxylate moiety to the quinazolinone core.

For example, PfATP4-targeting dihydroquinazolinones were synthesized via lactam truncation and functional group interconversion, yielding nanomolar antimalarial activity .

Analytical Characterization

Standard techniques for structural validation include:

-

NMR Spectroscopy: - and -NMR to confirm proton environments and carbon connectivity.

-

Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., ).

-

X-ray Crystallography: Resolve stereochemical details, though no crystallographic data are currently available.

Challenges and Future Directions

Synthetic and Stability Challenges

-

Multi-step Synthesis: Low yields in cyclization and coupling steps necessitate optimization.

-

Ester Hydrolysis: The ethyl carboxylate may undergo hydrolysis under acidic/basic conditions, requiring formulation studies.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume